1-Ethoxy-4-methoxynaphthalene

Singlet oxygen chemistry Photooxygenation Endoperoxide synthesis

1-Ethoxy-4-methoxynaphthalene (CAS 99759-44-1, molecular formula C₁₃H₁₄O₂) is an oxygen-substituted naphthalene derivative characterized by an ethoxy group at the 1-position and a methoxy group at the 4-position of the naphthalene core. The compound has a molecular weight of 202.25 g/mol and a calculated XLogP3 value of 3.5.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
Cat. No. B11895573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-4-methoxynaphthalene
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C2=CC=CC=C21)OC
InChIInChI=1S/C13H14O2/c1-3-15-13-9-8-12(14-2)10-6-4-5-7-11(10)13/h4-9H,3H2,1-2H3
InChIKeyKTZWVUYCTDMQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-4-methoxynaphthalene CAS 99759-44-1: Chemical Identity, Structural Characteristics, and Research-Grade Procurement


1-Ethoxy-4-methoxynaphthalene (CAS 99759-44-1, molecular formula C₁₃H₁₄O₂) is an oxygen-substituted naphthalene derivative characterized by an ethoxy group at the 1-position and a methoxy group at the 4-position of the naphthalene core . The compound has a molecular weight of 202.25 g/mol and a calculated XLogP3 value of 3.5 . It belongs to the broader class of 1,4-dialkoxynaphthalenes, which serve as synthetic intermediates and model substrates for studying substituent effects on aromatic reactivity [1].

1-Ethoxy-4-methoxynaphthalene vs. 1,4-Dimethoxynaphthalene and Other Analogs: Why Structural Substitution Is Not Permissible in Research Workflows


1-Ethoxy-4-methoxynaphthalene cannot be substituted interchangeably with 1,4-dimethoxynaphthalene or other 1,4-dialkoxynaphthalenes due to quantifiable differences in reaction kinetics, electrochemical oxidation behavior, and downstream product profiles [1]. The asymmetric alkoxy substitution pattern (ethoxy vs. methoxy) confers distinct HOMO energy levels that directly modulate reactivity with singlet oxygen [2] and alters the regioselectivity of photochemical ring cleavage relative to symmetric dimethyl analogs [3]. Furthermore, the electro-oxidation pathways of methoxylated naphthalenes are sensitive to alkoxy chain length, affecting both product distribution and anodic oxidation efficiency in preparative electrosynthesis [4].

1-Ethoxy-4-methoxynaphthalene: Quantitative Differentiation Evidence vs. In-Class Comparators for Scientific Selection


Photooxygenation Kinetics: Alkoxy Substituent Acceleration vs. 1,4-Dimethylnaphthalene Baseline

In the [4+2] cycloaddition reaction with singlet oxygen (¹O₂), 1-ethoxy-4-methoxynaphthalene exhibits a reaction rate that is substantially higher than that of 1,4-dimethylnaphthalene [1]. This kinetic enhancement is attributable to the electron-donating alkoxy substituents, which increase the HOMO energy of the naphthalene core, thereby reducing the activation free energy (ΔG‡) for cycloaddition as demonstrated by DFT calculations [1].

Singlet oxygen chemistry Photooxygenation Endoperoxide synthesis

Electrochemical Oxidation Behavior: Irreversible Multi-Electron Transfer Profile of 1-Substituted Naphthalenes

Cyclic voltammetry studies of 1-substituted naphthalenes (including alkoxy-substituted derivatives) reveal that the first oxidation peak is irreversible and involves the transfer of two or more electrons [1]. This behavior contrasts with the first reduction peak, which corresponds to a reversible one-electron transfer forming relatively stable radical anions [1].

Cyclic voltammetry Electrochemical oxidation Radical cation chemistry

Singlet Oxygen Endoperoxide Reversibility: Thermolytic Back-Reaction Kinetics at Mild Temperatures

The endoperoxide derived from 1-ethoxy-4-methoxynaphthalene undergoes rapid thermal back-reaction to regenerate the parent naphthalene and release singlet oxygen (¹O₂) even at –20°C [1]. This thermolytic lability is a defining characteristic of alkoxy-substituted naphthalene endoperoxides, distinguishing them from more stable peroxide adducts of unsubstituted acenes [1].

Endoperoxide thermolysis Singlet oxygen donors Reversible oxygenation

Regioselective Oxidative Ring Cleavage in Photochemical Reactions with Aromatic Nitro Compounds

Photochemical addition of aromatic nitro groups to methoxynaphthalenes leads to oxidative cleavage that occurs selectively at the 1,2-bond with respect to the methoxy group [1]. The presence of an ethoxy group at the 1-position of 1-ethoxy-4-methoxynaphthalene introduces asymmetry that may alter the regioselectivity of this cleavage pathway compared to symmetric 1,4-dimethoxynaphthalene [1].

Photochemical oxidation Aromatic ring cleavage Methoxynaphthalene reactivity

HOMO Energy Correlation with Singlet Oxygen Reactivity: Computational Rationale for Substituent Effects

Density functional theory (DFT) calculations establish a direct correlation between HOMO energy levels and singlet oxygen reactivity for oxygen-substituted naphthalenes [1]. Alkoxy substituents (including ethoxy and methoxy) raise the HOMO energy compared to alkyl-substituted analogs, thereby reducing the activation free energy (ΔG‡) and increasing the rate of [4+2] cycloaddition with ¹O₂ [1].

DFT calculations HOMO energy Reactivity prediction

Anodic Oxidation Pathway: Access to 1,4-Naphthoquinone Mono- and Bis-Acetals

Electrochemical oxidation of methoxylated naphthalenes provides convenient preparative routes to methoxylated naphthalenes and 1,4- and 1,2-naphthoquinone mono- and bis-acetals [1]. The anodic oxidation proceeds via an EECrCp mechanism, and the specific alkoxy substitution pattern (including ethoxy at 1-position, methoxy at 4-position) influences the product distribution among the possible acetal products [1].

Electrosynthesis Anodic oxidation Naphthoquinone acetals

1-Ethoxy-4-methoxynaphthalene: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Controlled Singlet Oxygen Generation and 'Dark' Oxygenation Studies

Based on its alkoxy substituent-mediated acceleration of photooxygenation kinetics and the low-temperature reversibility of the resulting endoperoxide [1], 1-ethoxy-4-methoxynaphthalene is suited for the development of singlet oxygen donor systems that can operate under mild conditions without continuous photoirradiation [1]. Its endoperoxide thermolyses at temperatures as low as –20°C to release ¹O₂, making it a candidate for temperature-sensitive oxygenation applications in synthetic methodology development and mechanistic studies of singlet oxygen-mediated oxidations [1].

Preparative Electrosynthesis of Functionalized Naphthoquinone Acetals

Electrochemical oxidation of 1-ethoxy-4-methoxynaphthalene proceeds via an irreversible multi-electron pathway [1] that yields 1,4- and 1,2-naphthoquinone mono- and bis-acetals [2]. This electrosynthetic route is relevant for researchers requiring access to acetal-protected quinone intermediates for natural product synthesis, materials chemistry, or redox-active molecular architectures [2]. The asymmetric ethoxy/methoxy substitution pattern provides a structural variable for tuning product selectivity in anodic oxidation workflows [2].

Photochemical Reactivity and Substituent Effect Studies on Aromatic Systems

The DFT-established correlation between HOMO energy and singlet oxygen reactivity in alkoxy-substituted naphthalenes [1] positions 1-ethoxy-4-methoxynaphthalene as a model substrate for computational-experimental studies of substituent electronic effects on pericyclic reactivity. Its quantifiable rate enhancement compared to 1,4-dimethylnaphthalene [1] provides a benchmark for validating computational predictions and developing structure-reactivity relationships in aromatic photochemistry [1].

Synthetic Intermediate for Asymmetric Naphthalene-Derived Building Blocks

The asymmetric 1-ethoxy-4-methoxy substitution pattern provides a structurally differentiated naphthalene scaffold that can undergo regioselective transformations. The photochemical oxidative ring cleavage of methoxynaphthalenes occurs selectively at the 1,2-bond relative to the methoxy group [1], suggesting that the differential electronic influence of the ethoxy vs. methoxy substituents in 1-ethoxy-4-methoxynaphthalene may enable controlled ring-opening reactions not achievable with symmetric 1,4-dialkoxynaphthalenes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethoxy-4-methoxynaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.